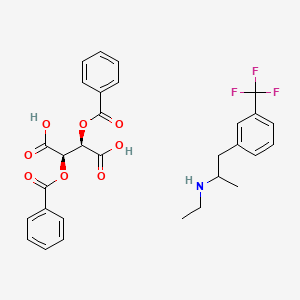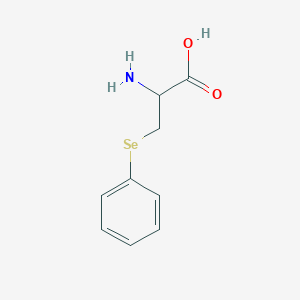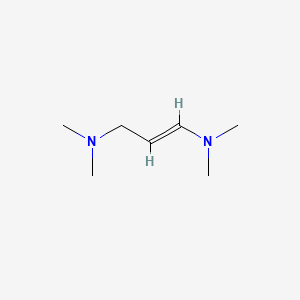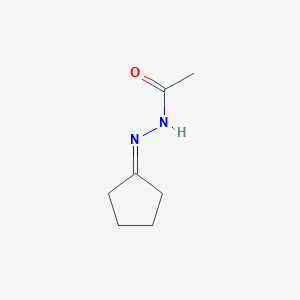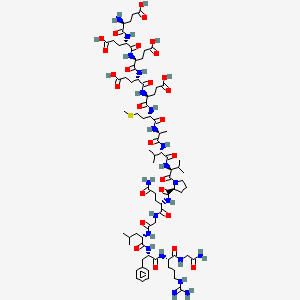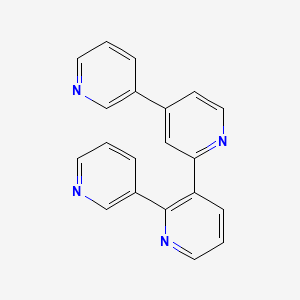
2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by the presence of nitrogen atoms within their ring structures, which can significantly influence their chemical properties and biological activities. This particular compound is notable for its unique structure, which includes multiple pyridine rings, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine typically involves multi-step organic reactions. One common method involves the condensation of pyridine-2-carboxaldehyde with other pyridine derivatives in the presence of catalysts such as manganese chloride and ammonium diethyldithiophosphate . This reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another atom or group, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, tert-butyl hydroperoxide (TBHP), and various metal catalysts . The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents like toluene or ethyl acetate.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions could produce partially or fully reduced pyridine derivatives.
科学的研究の応用
2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s unique properties can be exploited in the development of new materials with specific electronic or photonic properties.
作用機序
The mechanism by which 2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine exerts its effects is largely dependent on its ability to interact with various molecular targets. These interactions often involve the nitrogen atoms in the pyridine rings, which can form coordination bonds with metal ions or hydrogen bonds with other molecules . This can influence the compound’s reactivity and its ability to modulate biological pathways.
類似化合物との比較
Similar Compounds
- 2-(pyridin-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
What sets 2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine apart from these similar compounds is its unique arrangement of multiple pyridine rings. This structure can lead to distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C20H14N4 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
2-pyridin-3-yl-3-(4-pyridin-3-ylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C20H14N4/c1-4-16(13-21-8-1)15-7-11-23-19(12-15)18-6-3-10-24-20(18)17-5-2-9-22-14-17/h1-14H |
InChIキー |
DHZFTYARTIPUSM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)C3=C(N=CC=C3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




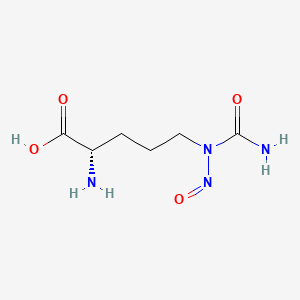
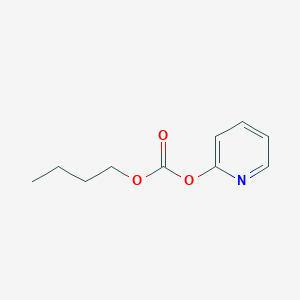
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid](/img/structure/B13827478.png)
![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester](/img/structure/B13827484.png)
